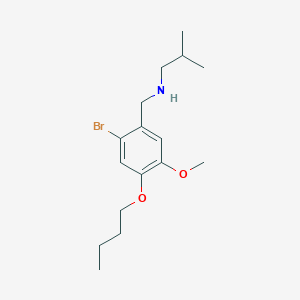
(5-Bromo-2-ethoxybenzyl)2,3-dihydro-1,4-benzodioxin-6-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-ethoxybenzyl)2,3-dihydro-1,4-benzodioxin-6-ylamine, also known as BDBEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BDBEA is a derivative of benzodioxin and contains an amine functional group, making it an important molecule for drug development.
Mécanisme D'action
The mechanism of action of (5-Bromo-2-ethoxybenzyl)2,3-dihydro-1,4-benzodioxin-6-ylamine is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cell growth and proliferation. (5-Bromo-2-ethoxybenzyl)2,3-dihydro-1,4-benzodioxin-6-ylamine has been shown to inhibit the activity of protein kinase B (AKT), a key signaling molecule involved in cell survival and proliferation. (5-Bromo-2-ethoxybenzyl)2,3-dihydro-1,4-benzodioxin-6-ylamine has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
(5-Bromo-2-ethoxybenzyl)2,3-dihydro-1,4-benzodioxin-6-ylamine has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. (5-Bromo-2-ethoxybenzyl)2,3-dihydro-1,4-benzodioxin-6-ylamine has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. In addition, (5-Bromo-2-ethoxybenzyl)2,3-dihydro-1,4-benzodioxin-6-ylamine has been found to reduce inflammation and oxidative stress, which are important factors in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (5-Bromo-2-ethoxybenzyl)2,3-dihydro-1,4-benzodioxin-6-ylamine is its high purity and high yield synthesis method, which allows for easy access to the compound for scientific research. (5-Bromo-2-ethoxybenzyl)2,3-dihydro-1,4-benzodioxin-6-ylamine is also relatively stable, making it easy to handle in the laboratory. However, one limitation of (5-Bromo-2-ethoxybenzyl)2,3-dihydro-1,4-benzodioxin-6-ylamine is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the study of (5-Bromo-2-ethoxybenzyl)2,3-dihydro-1,4-benzodioxin-6-ylamine. One direction is the development of (5-Bromo-2-ethoxybenzyl)2,3-dihydro-1,4-benzodioxin-6-ylamine analogs with improved activity and selectivity against specific cancer cell lines. Another direction is the investigation of the potential of (5-Bromo-2-ethoxybenzyl)2,3-dihydro-1,4-benzodioxin-6-ylamine as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Additionally, the mechanism of action of (5-Bromo-2-ethoxybenzyl)2,3-dihydro-1,4-benzodioxin-6-ylamine should be further elucidated to fully understand its potential applications in medicinal chemistry.
Méthodes De Synthèse
The synthesis of (5-Bromo-2-ethoxybenzyl)2,3-dihydro-1,4-benzodioxin-6-ylamine involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde and 5-bromo-2-ethoxyaniline in the presence of a base catalyst. The reaction proceeds through an imine intermediate, which is reduced to form the final product, (5-Bromo-2-ethoxybenzyl)2,3-dihydro-1,4-benzodioxin-6-ylamine. The synthesis of (5-Bromo-2-ethoxybenzyl)2,3-dihydro-1,4-benzodioxin-6-ylamine has been optimized to yield high purity and high yield, making it a valuable compound for scientific research.
Applications De Recherche Scientifique
(5-Bromo-2-ethoxybenzyl)2,3-dihydro-1,4-benzodioxin-6-ylamine has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. (5-Bromo-2-ethoxybenzyl)2,3-dihydro-1,4-benzodioxin-6-ylamine has also been found to have anti-inflammatory and anti-oxidant properties, making it a promising compound for the treatment of various diseases.
Propriétés
Formule moléculaire |
C17H18BrNO3 |
|---|---|
Poids moléculaire |
364.2 g/mol |
Nom IUPAC |
N-[(5-bromo-2-ethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine |
InChI |
InChI=1S/C17H18BrNO3/c1-2-20-15-5-3-13(18)9-12(15)11-19-14-4-6-16-17(10-14)22-8-7-21-16/h3-6,9-10,19H,2,7-8,11H2,1H3 |
Clé InChI |
XFIUYZFBSRULMK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)CNC2=CC3=C(C=C2)OCCO3 |
SMILES canonique |
CCOC1=C(C=C(C=C1)Br)CNC2=CC3=C(C=C2)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B283287.png)
![N-[(3-bromo-4-butoxy-5-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B283288.png)
![2-{2-Iodo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B283290.png)
![2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol](/img/structure/B283293.png)

![4-[5-(4-tert-butylphenoxy)-1H-tetraazol-1-yl]benzamide](/img/structure/B283296.png)
![4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283298.png)
![4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283299.png)
![4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283300.png)
![N-cyclohexyl-2-(2-methoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B283302.png)
![N-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine](/img/structure/B283304.png)
![4-(2-{[2-(Benzyloxy)-5-bromobenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283305.png)
![4-[2-({4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283306.png)
![4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283307.png)